molecular formula C7H15Cl2N3O B2664757 1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride CAS No. 1909308-86-6

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride

Cat. No.: B2664757
CAS No.: 1909308-86-6
M. Wt: 228.12
InChI Key: BEOUAHCODWHRDT-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride is a heterocyclic compound that features both azetidine and diazinane rings

Scientific Research Applications

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: It may be explored for its pharmacological properties, including potential use as a drug or drug precursor.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies and are documented in material safety data sheets (MSDS). These documents provide information on the potential health effects, precautions for handling and use, and procedures for safe storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and diazinane rings can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action for 1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological activities through binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride is unique due to its combination of azetidine and diazinane rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and offers unique opportunities for research and application.

Properties

IUPAC Name

1-(azetidin-3-yl)-1,3-diazinan-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c11-7-9-2-1-3-10(7)6-4-8-5-6;;/h6,8H,1-5H2,(H,9,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOUAHCODWHRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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